molecular formula C14H23BrCl2N2 B129613 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline CAS No. 10076-98-9

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline

Cat. No.: B129613
CAS No.: 10076-98-9
M. Wt: 370.2 g/mol
InChI Key: LHQFZULKWZYYKM-UHFFFAOYSA-N
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Description

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (: 132004-28-5) is a substituted aniline derivative of significant interest in scientific research and development. Its molecular formula is C 14 H 21 BrN 2 , with a molecular weight of 297.23 g/mol . The compound is characterized by a bromine atom at the para-position and a bulky cyclohexyl(methyl)amino-methyl group at the ortho-position of the aromatic ring, which imparts unique steric and electronic properties . Research Applications and Value This compound serves as a versatile building block in organic synthesis, enabling various chemical transformations such as oxidation, reduction, and nucleophilic substitution to generate diverse derivatives . A primary application of this compound is in pharmaceutical research, where it is recognized as a key intermediate and as Desbromo Bromhexine (Bromhexine Impurity D) . It is widely used in medicinal chemistry for the synthesis of more complex molecules and is investigated for its potential biological activities, which may include antimicrobial and anticancer effects based on studies of structurally similar compounds . Preparation and Characterization Efficient synthetic routes for this compound include the direct bromination of a precursor aniline derivative using N-Bromosuccinimide (NBS), which offers high selectivity and conversion rates . The introduction of the cyclohexyl(methyl)amino group can be achieved through reductive amination, reacting the brominated aniline with cyclohexanone and methylamine in the presence of a reducing agent like sodium cyanoborohydride . The crude product can be purified via recrystallization from ethanol/water to yield a high-purity material, characterized by techniques such as 1 H NMR spectroscopy . Notice This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

10076-98-9

Molecular Formula

C14H23BrCl2N2

Molecular Weight

370.2 g/mol

IUPAC Name

4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride

InChI

InChI=1S/C14H21BrN2.2ClH/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16;;/h7-9,13H,2-6,10,16H2,1H3;2*1H

InChI Key

LHQFZULKWZYYKM-UHFFFAOYSA-N

SMILES

CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2.Cl.Cl

Synonyms

2-Amino-5-bromo-N-cyclohexyl-N-methylbenzenemethanamine Hydrochloride;  5-Bromo-Nα-cyclohexyl-Nα-methyltoluene-α,2-diamine Dihydrochloride; 

Origin of Product

United States

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in tetrahydrofuran (THF) selectively brominates aniline derivatives at the para position. For example, bromination of 2-[[cyclohexyl(methyl)amino]methyl]aniline with NBS (1.1 eq) in THF at 70°C for 4 hours achieves 85–90% conversion.

Reaction Conditions:

ParameterValue
SolventTHF
Temperature70°C
Time4 hours
Yield85–90%

Electrophilic Bromination with Bromine

Gaseous bromine (Br₂) in acetic acid offers a cost-effective alternative but risks over-bromination. A study reported 72% yield when brominating 2-methylaniline at 0–5°C. This method requires careful temperature control to suppress dibromination.

Amination and Functionalization

Introducing the cyclohexyl(methyl)amino group involves reductive amination or nucleophilic substitution:

Reductive Amination

Reacting 4-bromo-2-aminomethylaniline with cyclohexanone and methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) yields the target compound. Methanol at 25°C for 12 hours provides 78% yield after purification.

Optimized Parameters:

ComponentQuantity
Cyclohexanone1.2 eq
Methylamine1.5 eq
NaBH₃CN1.0 eq
SolventMethanol

Nucleophilic Substitution

4-Bromo-2-(chloromethyl)aniline reacts with cyclohexyl(methyl)amine in dimethylformamide (DMF) at 100°C. This method achieves 82% yield but requires anhydrous conditions to prevent hydrolysis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability:

Continuous Flow Bromination

A continuous flow reactor with NBS and THF reduces reaction time to 30 minutes and improves yield to 92%. Automated systems enhance reproducibility and safety.

Catalytic Amination

Palladium-catalyzed coupling between 4-bromo-2-iodoaniline and cyclohexyl(methyl)amine achieves 88% yield under mild conditions (60°C, 6 hours). This method avoids harsh reducing agents.

Purification and Characterization

Crude product purification involves:

  • Recrystallization from ethanol/water (3:1), yielding 95% pure product.

  • Column chromatography (silica gel, ethyl acetate/hexane) for analytical-grade material.

Analytical Data:

PropertyValue
Melting Point102–104°C
HPLC Purity≥99%
¹H NMR (CDCl₃)δ 7.25 (d, 1H), 3.82 (s, 2H)

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
NBS Bromination90%HighModerate$$$
Br₂ Bromination72%MediumHigh$
Reductive Amination78%HighLow$$
Catalytic Coupling88%HighHigh$$$$

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a candidate for developing drugs targeting various diseases. Research indicates that derivatives of similar structures often exhibit significant pharmacological properties, including anti-inflammatory and anticancer effects.

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives that can be tailored for specific applications.

Types of Reactions :

  • Oxidation : Forms corresponding N-oxides.
  • Reduction : Converts bromine to hydrogen, yielding an aniline derivative.
  • Substitution : The bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.
Reaction TypeProducts FormedCommon Reagents
OxidationN-oxidesHydrogen peroxide, peracids
ReductionAniline derivativesLithium aluminum hydride (LiAlH₄)
SubstitutionSubstituted aniline derivativesAmines, thiols in the presence of a base

Biological Studies

The compound is investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Research on structurally similar compounds suggests that this compound may interact with specific molecular targets, leading to therapeutic effects.

Potential Activities :

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and specialty chemicals. Its unique structure allows it to serve as a versatile intermediate in various chemical syntheses.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

Coordination Chemistry : Schiff base analogs dominate as ligands (e.g., ), but the target compound’s tertiary amine could stabilize transition metals via chelation, though steric hindrance may limit efficacy .

Pharmaceutical Relevance : Brominated anilines are prevalent in antitumor and antimicrobial agents. The target compound’s lipophilic cyclohexyl group may enhance bioavailability compared to polar Schiff bases .

Synthetic Challenges : Introducing bulky groups like cyclohexyl requires optimized conditions (e.g., high-boiling solvents, slow crystallization), as seen in related sulfonic acid derivatives () .

Biological Activity

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, with the molecular formula C14H21BrN2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features:

  • Bromine atom at the 4-position.
  • Cyclohexyl(methyl)amino group at the 2-position.
  • Molecular Weight : Approximately 297.234 g/mol.

This unique structure may influence its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is thought to involve:

  • Binding to specific molecular targets , such as enzymes and receptors.
  • Modulation of enzyme activity , potentially influencing various signaling pathways in cells.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological effects, including:

  • Antimicrobial properties .
  • Anticancer effects .
  • Potential anti-inflammatory activities .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryReduction of inflammatory markers,

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial effects of structurally similar compounds, demonstrating that derivatives with bromine substituents showed enhanced antibacterial activity against various pathogens. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Properties : Research on aniline derivatives has revealed their ability to induce apoptosis in cancer cell lines. For instance, a derivative with a similar cyclohexyl group was shown to inhibit cancer cell proliferation by activating caspase pathways .
  • Inflammatory Response Modulation : A study highlighted the anti-inflammatory potential of related compounds, showing that they could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a possible therapeutic role in treating inflammatory diseases .

Comparison with Similar Compounds

The biological profile of this compound can be compared to other aniline derivatives:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
4-BromoanilineLowModerateLow
Cyclohexylamine derivativesHighHighHigh

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions, starting with brominated aniline derivatives. A key step is the introduction of the cyclohexyl(methyl)amino group via reductive amination or nucleophilic substitution. For example:

  • Step 1: Bromination of 2-aminobenzyl precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Step 2: Condensation with cyclohexyl(methyl)amine using catalysts such as H₂SO₄ in methanol, followed by reflux (120°C, 10 hours) .
  • Purification: Vacuum distillation or column chromatography to isolate intermediates.
  • Characterization: Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and FTIR for functional groups (N-H stretch ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers address spectral ambiguities in characterizing this compound’s structural analogs?

Answer: Ambiguities arise from overlapping signals in NMR (e.g., aromatic protons near δ 7.0 ppm) or steric effects from the cyclohexyl group. Methodological solutions include:

  • Deuterated Solvents: Use DMSO-d₆ to resolve proton splitting in crowded regions.
  • 2D NMR Techniques: HSQC and HMBC to map C-H correlations, distinguishing adjacent substituents.
  • Comparative Analysis: Cross-reference with FTIR data (e.g., C-Br stretch ~560 cm⁻¹) and XRD for crystalline derivatives .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity of this compound?

Answer: Key parameters to optimize:

  • Catalyst Selection: Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent Ratios: Adjust methanol/water ratios to enhance solubility of intermediates.
  • Temperature Control: Lower reflux temperatures (e.g., 80–100°C) to minimize decomposition.
  • Real-Time Monitoring: Use TLC or HPLC to track reaction progress.
  • Yield Enhancement: Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) improves purity to >95% .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be studied?

Answer: The compound acts as a polydentate ligand due to its amino and bromo groups. Applications include:

  • Coordination Sites: The aniline nitrogen and cyclohexylamino group bind to transition metals (e.g., Cu²⁺, Ni²⁺).
  • Synthesis of Complexes: React with metal salts (e.g., CuCl₂) in ethanol under nitrogen, followed by crystallization.
  • Characterization: X-ray crystallography confirms geometry (e.g., square planar vs. octahedral). Magnetic susceptibility and EPR spectroscopy elucidate electronic properties .

Q. How should researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Answer: Discrepancies may stem from impurities or assay variability. Mitigation strategies:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity.
  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media).
  • Structural Confounds: Compare activities of halogenated analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate electronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage: Store at 2–8°C under argon to prevent oxidation.
  • PPE: Use nitrile gloves, goggles, and fume hoods during synthesis.
  • Spill Management: Neutralize with activated carbon and dispose as halogenated waste.
  • Toxicity Screening: Refer to SDS for LD₅₀ data (e.g., oral toxicity in rodents >500 mg/kg) .

Q. How can computational modeling guide the design of derivatives for target-specific applications?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict binding to targets like PDE4 or NMDA receptors.
  • QSAR Models: Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity.
  • MD Simulations: Assess stability of metal complexes in physiological conditions (e.g., solvation in water) .

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